Hexahydro-alpha-methyl-1H-azepine-1-ethanol
Description
Chemical Identity and Structural Characterization of Hexahydro-alpha-methyl-1H-azepine-1-ethanol
Systematic Nomenclature and Molecular Formula
IUPAC Nomenclature and Variants
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred IUPAC name being 1-(azepan-1-yl)propan-2-ol. This nomenclature precisely describes the molecular structure by identifying the azepane ring system (the saturated seven-membered nitrogen heterocycle) connected to a propan-2-ol moiety. The compound exhibits several alternative naming conventions that reflect different aspects of its chemical structure and historical development in chemical literature.
Alternative systematic names for this compound include this compound, which emphasizes the fully saturated nature of the azepine ring through the "hexahydro" prefix. The designation "alpha-methyl" indicates the presence of a methyl substituent at the alpha position relative to the ethanol group. Another commonly encountered name is 1-(hexamethyleneimino)-2-propanol, which describes the compound in terms of its hexamethyleneimine (azepane) ring connected to a 2-propanol unit. These various nomenclature systems reflect the compound's structural complexity and the different approaches chemists have taken to systematically describe its molecular architecture.
The molecular formula of this compound is C9H19NO, indicating the presence of nine carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This empirical formula reflects the compound's moderate molecular size and its classification as a tertiary amine alcohol. The molecular weight is precisely calculated as 157.25 grams per mole, placing it in the range of small to medium-sized organic molecules suitable for various synthetic and pharmaceutical applications.
Properties
IUPAC Name |
1-(azepan-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(11)8-10-6-4-2-3-5-7-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHULHUMGLDCWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279395 | |
| Record name | Hexahydro-α-methyl-1H-azepine-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77883-50-2 | |
| Record name | Hexahydro-α-methyl-1H-azepine-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77883-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-alpha-methyl-1H-azepine-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Hexahydro-α-methyl-1H-azepine-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-α-methyl-1H-azepine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s structurally similar to azone® analogues, which are known chemical penetration enhancers. These compounds facilitate the penetration of drugs through the skin.
Mode of Action
Based on its structural similarity to azone® analogues, it can be inferred that it may interact with the skin to enhance the penetration of other compounds.
Biochemical Pathways
As a potential penetration enhancer, it could influence the permeability of the skin, thereby affecting the absorption of other compounds.
Biochemical Analysis
Biochemical Properties
Hexahydro-alpha-methyl-1H-azepine-1-ethanol plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing cognitive function or reducing inflammation. At high doses, it can cause toxic or adverse effects, including neurotoxicity and liver damage. These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. For example, the compound can be metabolized into various byproducts, which may have different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be influenced by its binding to plasma proteins. These factors determine its localization and accumulation in different parts of the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy production.
Biological Activity
Hexahydro-alpha-methyl-1H-azepine-1-ethanol, a cyclic amine compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is a seven-membered heterocyclic compound with a nitrogen atom in its ring structure. The synthesis of such compounds often involves various cyclization methods. Recent advancements have highlighted the efficacy of silyl aza-Prins cyclization as a promising route to synthesize tetrahydroazepines, including derivatives like this compound .
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Properties:
Research indicates that azepine derivatives exhibit significant antimicrobial activity. A study reviewed various azepine compounds and their derivatives, noting their effectiveness against a range of pathogens, including bacteria and fungi. The presence of specific functional groups in the azepine structure enhances this activity .
2. Neuropharmacological Effects:
Hexahydro-alpha-methyl-1H-azepine derivatives have been investigated for their neuropharmacological properties. Some studies suggest that these compounds may act on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
3. Analgesic Activity:
Preliminary investigations have suggested that certain azepine derivatives exhibit analgesic effects. These findings are crucial for developing new pain management therapies .
Case Study 1: Antimicrobial Activity
A study conducted on various azepine derivatives demonstrated that this compound showed promising results in inhibiting the growth of specific bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent. The compound's structure was correlated with its activity, suggesting that modifications could enhance efficacy .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, hexahydro-alpha-methyl-1H-azepine was tested for its effects on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, supporting the hypothesis that this compound interacts with central nervous system pathways .
Data Table: Biological Activities of this compound
Scientific Research Applications
Biochemical Properties
Hexahydro-alpha-methyl-1H-azepine-1-ethanol exhibits significant biochemical interactions that influence various cellular processes. Notably, it has been shown to:
- Interact with Cytochrome P450 Enzymes : This interaction is crucial for the metabolism of numerous drugs and endogenous compounds, indicating its potential role in pharmacokinetics and drug interactions.
- Modulate Cell Signaling Pathways : The compound affects pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. This modulation can have implications in cancer research and regenerative medicine.
Pharmacological Implications
This compound and its derivatives have been studied for their pharmacological properties. Research indicates that these compounds may possess:
- Acetylcholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where acetylcholine levels are critically low due to enzyme overactivity.
Antimicrobial Activity
Research has highlighted the compound's utility in developing new antimicrobial agents. For instance, derivatives of hexahydro-alpha-methyl-1H-azepine have been synthesized and tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth .
Synthesis Methodologies
The synthesis of this compound involves several innovative chemical processes:
Ring Expansion Techniques
Recent studies have focused on ring expansion methods from five or six-membered compounds to synthesize azepines effectively. Techniques such as thermal treatment, photochemical methods, and microwave irradiation have been employed to optimize yields .
Novel Synthetic Routes
A notable synthetic route involves the reaction of hexahydro-alpha-methyl-1H-azepine with various amines under controlled conditions to produce derivatives with enhanced biological activity. These synthetic routes are crucial for developing compounds with specific therapeutic profiles .
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of hexahydro-alpha-methyl-1H-azepine derivatives demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could enhance synaptic plasticity and reduce neuroinflammation .
Case Study: Antimicrobial Efficacy
Another case study investigated the antimicrobial efficacy of synthesized derivatives against resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity comparable to traditional antibiotics, suggesting their potential use in treating resistant infections .
Preparation Methods
Lactam Intermediate Formation
A foundational approach involves the synthesis of lactam intermediates, which serve as precursors for azepine ring formation. In a patented method, L-lysine hydrochloride is cyclized under alkaline conditions to yield R-α-aminocaproic lactam. The reaction employs 1,2-propanediol or n-hexanol as solvents, with sodium hydroxide facilitating ring closure at reflux temperatures (60°C to solvent boiling point). This step achieves yields of 81–85% after recrystallization. The choice of solvent significantly impacts reaction efficiency; n-hexanol demonstrates marginally higher yields (85%) compared to 1,2-propanediol (81%).
Borohydride-Mediated Reduction
The lactam intermediate undergoes reductive ring-opening using sodium borohydride (NaBH₄) in the presence of aluminum chloride (AlCl₃). Conducted in tetrahydrofuran (THF) at 0°C, this step selectively reduces the lactam to the corresponding amine while preserving stereochemistry. Post-reduction workup involves neutralization with hydrochloric acid, yielding hexahydro-3-aminoazepine with 78–79% efficiency. Critical parameters include:
- Stoichiometry : A 1:1 molar ratio of AlCl₃ to NaBH₄ ensures complete reduction without over-reduction byproducts.
- Temperature Control : Maintaining 0°C during reagent addition prevents exothermic side reactions.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Reaction Time | 12–15 h | Ensures completion |
| Post-Stirring | 1 h (room temp) | Enhances purity |
Formylation and Functionalization
Graphene Oxide (GO)-Catalyzed Reactions
Graphene oxide serves as a metal-free catalyst for N-formylation, enabling the conversion of amines to formamides under mild conditions. For hexahydro-alpha-methyl-1H-azepine-1-ethanol synthesis, this approach could replace toxic reagents like iodobenzene diacetate. Key advantages include:
- Recyclability : GO retains catalytic activity over five cycles.
- Solvent Compatibility : Reactions proceed in dimethylformamide (DMF), doubling as a formyl donor.
Stereochemical Control and Chirality
The R-configuration of the methyl group is critical for biological activity. The patent methodology achieves stereochemical fidelity through:
- Chiral Pool Synthesis : Using L-lysine hydrochloride ensures the alpha-carbon retains its R-configuration throughout cyclization and reduction.
- Stereoselective Reduction : NaBH₄ in THF selectively reduces the lactam without racemization, as evidenced by >97% enantiomeric excess (ee) in the final product.
Comparative Analysis of Synthetic Routes
*Theorized values based on analogous reactions.
Industrial-Scale Considerations
Scaling the lactam reduction method presents challenges in solvent recovery and inorganic salt disposal. Patent data suggest that:
- Solvent Recycling : THF and n-hexanol can be recovered via distillation at 80–100°C under reduced pressure.
- Waste Management : Filtration of NaCl byproducts reduces environmental impact, aligning with green chemistry principles.
Q & A
Q. What are the established synthetic pathways for Hexahydro-alpha-methyl-1H-azepine-1-ethanol, and how do they differ in efficiency and scalability?
- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or hydrogenation of precursor azepine derivatives. For example, reductive amination of ketones with hexahydroazepine intermediates under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is common. Efficiency varies with catalyst choice and solvent systems; polar aprotic solvents like acetonitrile may enhance reaction rates but require rigorous drying . Scalability is limited by side reactions (e.g., over-reduction), necessitating controlled pressure and temperature gradients .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on characteristic signals for the azepine ring (δ 1.5–2.5 ppm) and ethanol moiety (δ 3.6–4.0 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) identifies molecular ions and fragmentation patterns. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm, using acetonitrile-water gradients . Cross-validation with X-ray crystallography is recommended for absolute configuration determination .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and goggles due to potential respiratory and dermal irritation. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Toxicity data are limited; consult analogs like ethanol derivatives for preliminary risk assessment .
Advanced Research Questions
Q. How can biocatalytic synthesis be optimized for this compound to improve enantiomeric excess (ee) and yield?
- Methodological Answer : Screen enzyme libraries (e.g., ketoreductases or transaminases) for stereoselective reduction of precursor ketones. Reaction parameters such as pH (6.5–8.5), co-solvent ratio (e.g., 20% isopropanol), and cofactor recycling systems (NADH/NADPH) must be systematically tuned. Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, enzyme loading) and validate with Response Surface Methodology (RSM) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural elucidation?
- Methodological Answer : Employ advanced NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to resolve overlapping signals. For ambiguous stereochemistry, compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts. Cross-check with vibrational circular dichroism (VCD) or X-ray crystallography if crystalline derivatives are obtainable .
Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Use quantum mechanical methods (e.g., Gaussian or ORCA) to calculate thermodynamic parameters (ΔG, logP) and pKa. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict solubility and aggregation behavior. Machine learning platforms like Chemprop can estimate toxicity or biodegradability from structural descriptors .
Q. How can reproducibility challenges in multi-step synthesis be mitigated?
- Methodological Answer : Document reaction parameters (e.g., stirring rate, degassing steps) exhaustively. Use Process Analytical Technology (PAT) tools like in-situ FTIR to monitor intermediate formation. Validate reproducibility across independent labs via round-robin testing, adhering to ICH Q2(R1) guidelines for analytical method validation .
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Methodological Answer : Conduct OECD 301 biodegradability tests (e.g., Closed Bottle Test) and ecotoxicological assays (e.g., Daphnia magna acute toxicity). Use high-resolution mass spectrometry (HRMS) to track environmental metabolites. Life Cycle Assessment (LCA) models evaluate synthetic routes for carbon footprint and solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
